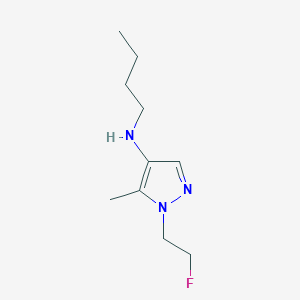

N-butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H18FN3 |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

N-butyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine |

InChI |

InChI=1S/C10H18FN3/c1-3-4-6-12-10-8-13-14(7-5-11)9(10)2/h8,12H,3-7H2,1-2H3 |

InChI Key |

DXFDMJNVPFGUDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(N(N=C1)CCF)C |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Context

The compound features a pyrazole core substituted at positions 1, 4, and 5. The 1-position bears a 2-fluoroethyl group, the 4-position hosts a butylamine moiety, and the 5-position is methylated. Key challenges include ensuring regioselectivity during alkylation and managing the reactivity of fluorine-containing intermediates.

Synthetic Strategies and Methodologies

Direct Alkylation of Pyrazole Intermediates

The most cited route involves sequential alkylation of a pre-formed pyrazole scaffold.

Step 1: Synthesis of 5-Methyl-1H-Pyrazol-4-Amine

A precursor pyrazole is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones. For example:

- Protocol : Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to yield 5-methyl-1H-pyrazol-4-amine.

- Yield : ~75–85% after recrystallization.

Step 2: N-Alkylation at Position 1

The 1-position nitrogen is alkylated using 2-fluoroethyl bromide or iodide under basic conditions:

- Conditions : Sodium hydride (1.2 eq) in N-methylpyrrolidinone (NMP) at 80–100°C.

- Mechanism : Base deprotonates the pyrazole nitrogen, facilitating nucleophilic attack on the 2-fluoroethyl halide.

- Yield : 60–70%.

Step 3: N-Alkylation at Position 4

The 4-position amine undergoes monoalkylation with butyl bromide:

Table 1. Direct Alkylation Protocol Summary

| Step | Reagent | Solvent | Base/Catalyst | Temperature | Yield |

|---|---|---|---|---|---|

| 1 | Hydrazine hydrate | Ethanol | – | Reflux | 75–85% |

| 2 | 2-Fluoroethyl bromide | NMP | NaH | 80–100°C | 60–70% |

| 3 | Butyl bromide | DMF | K₂CO₃ | 60°C | 50–65% |

Palladium-Catalyzed Amination

For higher regiocontrol, palladium-mediated coupling is employed to introduce the butylamine group:

Intermediate Preparation: 1-(2-Fluoroethyl)-4-Bromo-5-Methyl-1H-Pyrazole

- Synthesis : Bromination of 1-(2-fluoroethyl)-5-methyl-1H-pyrazole using N-bromosuccinimide (NBS) in CCl₄.

- Yield : ~80%.

Buchwald-Hartwig Amination

- Conditions : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), butylamine (1.5 eq), Cs₂CO₃ (2 eq) in toluene at 110°C.

- Yield : 70–75% after purification.

Table 2. Palladium-Catalyzed Protocol

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃/Xantphos |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 12–18 hours |

| Yield | 70–75% |

Reductive Amination Pathway

An alternative route employs reductive amination to install the butyl group:

Intermediate: 1-(2-Fluoroethyl)-5-Methyl-1H-Pyrazol-4-One

Reductive Amination

Industrial-Scale Considerations

For bulk production, continuous flow reactors improve efficiency:

Analytical Characterization

Critical data for validation:

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative with a broad spectrum of applications in scientific research, especially in chemistry, biology, medicine, and industry. Its molecular formula is C10H19ClFN3.

Chemical Reactions Analysis

this compound can undergo several types of chemical reactions:

- Oxidation Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound to form corresponding pyrazole oxides.

- Reduction Reducing agents like lithium aluminum hydride can reduce the compound to yield amine derivatives.

- Substitution The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives, often requiring bases like sodium hydride or potassium carbonate.

Scientific Research Applications

- Chemistry It serves as a building block for synthesizing complex molecules and materials.

- Biology Its potential biological activities, such as antimicrobial and anti-inflammatory properties, are under investigation.

- Medicine It is being explored for potential use in drug development, particularly in designing new therapeutic agents.

- Industry It is utilized in developing agrochemicals and materials with specific properties.

Biological Activities

Research suggests that this compound has several biological activities:

| Activity Type | Observed Effects |

|---|---|

| Anti-inflammatory | Reduction in inflammatory markers |

| Analgesic | Decrease in pain response |

| Enzyme Inhibition | Potential inhibition of p38 MAP kinase |

Mechanism of Action

The mechanism of action of N-butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine with analogous pyrazole derivatives and related heterocycles:

Key Findings:

Structural Influence on Bioactivity: The 2-fluoroethyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., ethyl or butyl substituents). The indole-containing analog () demonstrates how aromatic heterocycles (e.g., indole) can modulate receptor affinity, though this is speculative without direct pharmacological data. The β-carboline derivative () highlights the role of nitrogen-rich cores in targeting parasitic mitochondria, suggesting pyrazole derivatives might exploit similar pathways.

Synthetic Challenges: Fluorinated intermediates like 2-fluoroethyl azide () are highly reactive and hazardous, necessitating specialized handling. Non-fluorinated analogs (e.g., ethyl or isobutyl derivatives) avoid these risks but may lack metabolic advantages.

Safety Profiles :

Biological Activity

N-butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHFN

- Molecular Weight : Approximately 201.24 g/mol

- Functional Groups : Includes a butyl group, a fluoroethyl group, and a methyl group on the pyrazole ring.

The presence of these functional groups contributes to its unique biological activity, particularly in modulating enzyme and receptor functions.

The compound's mechanism of action involves interaction with specific molecular targets, which may include enzymes or receptors. This interaction can lead to modulation of various biological pathways. For instance, it may inhibit certain kinases or affect inflammatory pathways, thus showcasing anti-inflammatory properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through its action on specific signaling pathways.

- Analgesic Properties : It may also provide pain relief by modulating pain signaling pathways.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduction in inflammatory markers | |

| Analgesic | Decrease in pain response | |

| Enzyme Inhibition | Potential inhibition of p38 MAP kinase |

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

- In vitro Studies : Research has demonstrated that pyrazole derivatives can inhibit p38 MAP kinase, a target involved in inflammatory responses. The binding affinity and selectivity were enhanced by structural modifications similar to those found in this compound .

- Animal Models : In vivo studies have shown that compounds with similar structures exhibit significant anti-inflammatory and analgesic effects in rodent models. These findings suggest that this compound could have therapeutic potential in treating inflammatory diseases .

- Structural Optimization : Ongoing research focuses on optimizing the chemical structure to enhance bioavailability and therapeutic efficacy. Modifications to the pyrazole ring have been explored to improve interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine, and how can reaction yields be optimized?

- Methodology : A multi-step synthesis is typically employed, starting with cyclization of a pyrazole core followed by functionalization. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated via formylation and oxidation, then reacted with fluorinated alkylating agents (e.g., 2-fluoroethyl bromide) under basic conditions . Optimization involves adjusting catalysts (e.g., K₂CO₃ for nucleophilic substitution) and reaction temperatures (70–120°C). Yield improvements (>80%) are achieved via Design of Experiments (DOE) to balance stoichiometry and solvent polarity .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology : Use a combination of ¹H/¹³C NMR to identify substituents on the pyrazole ring (e.g., methyl at δ ~2.3 ppm, fluoroethyl at δ ~4.5 ppm) and FT-IR for carbonyl/amine groups (e.g., N–H stretch at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) with <2 ppm error. For crystallographic validation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangement .

Q. What safety protocols are critical when handling fluorinated intermediates during synthesis?

- Methodology : Fluorinated reagents (e.g., 2-fluoroethyl bromide) require inert atmosphere handling due to volatility and toxicity. Use fume hoods, PPE (nitrile gloves, safety goggles), and secondary containment. Waste must be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the fluoroethyl group in nucleophilic substitutions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, fluorine’s electronegativity increases the electrophilicity of adjacent carbons, favoring SN2 mechanisms. Solvent effects (e.g., DMF vs. THF) are simulated using the Polarizable Continuum Model (PCM) to predict reaction rates .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodology : Cross-validate assays (e.g., antimicrobial MIC vs. antitumor IC₅₀) using standardized protocols (CLSI guidelines). For instance, discrepancies in IC₅₀ values may arise from cell line variability (e.g., HeLa vs. MCF-7). Meta-analyses of SAR studies can identify critical substituents (e.g., fluoroethyl enhances blood-brain barrier penetration) .

Q. How do steric effects influence the regioselectivity of pyrazole ring functionalization?

- Methodology : Steric maps from molecular docking (e.g., AutoDock Vina) show that bulky substituents (e.g., N-butyl) at position 1 hinder electrophilic attacks at position 4. Kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., Pd/C vs. CuI) quantify selectivity ratios .

Q. What analytical techniques quantify trace impurities in the final product?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.